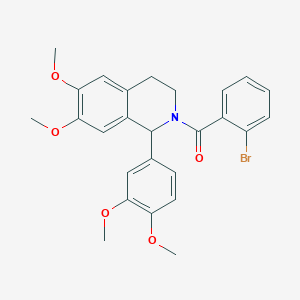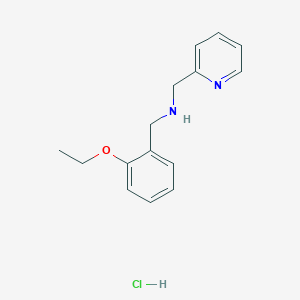![molecular formula C20H22N2O3 B4176650 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4176650.png)
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
Vue d'ensemble
Description
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as MTFMB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. MTFMB has been shown to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors. In
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood, but it is thought to involve the modulation of certain receptors and the inhibition of certain enzymes. For example, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to modulate the function of the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, as mentioned previously.
Biochemical and Physiological Effects:
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has a number of interesting biochemical and physiological effects. For example, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to increase the levels of acetylcholine in the brain, which can lead to an improvement in cognitive function. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to modulate the function of the dopamine D2 receptor, which can have a number of interesting effects on brain function. Additionally, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of certain enzymes, which can have a number of interesting effects on biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its ability to modulate the function of certain receptors and inhibit the activity of certain enzymes. This can be useful in studying the role of these receptors and enzymes in biological processes. One limitation of using 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are a number of interesting future directions for research on 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One area of research that could be explored is the use of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide as a tool for studying the role of certain receptors and enzymes in biological processes. For example, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide could be used to study the role of the dopamine D2 receptor in addiction and reward pathways in the brain. Additionally, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide could be used to study the role of acetylcholinesterase in cognitive function and memory. Another area of research that could be explored is the development of new synthetic methods for 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide that are more efficient and cost-effective.
Applications De Recherche Scientifique
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential applications in scientific research. One area of research that has been explored is the use of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide as an inhibitor of certain enzymes. For example, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a number of interesting effects on brain function.
Propriétés
IUPAC Name |
4-methyl-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-4-6-16(7-5-14)20(24)22-17-10-8-15(9-11-17)19(23)21-13-18-3-2-12-25-18/h4-11,18H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRNWGQMVWFZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-2-{[(5-phenyl-2-furyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B4176604.png)
![6-(4-chlorophenyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B4176610.png)
![4-(4-chloro-3-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B4176612.png)
![4-[4-(benzyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4176620.png)

![N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4176637.png)
![N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea](/img/structure/B4176642.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4176677.png)
![5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4176681.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176692.png)